molecular formula C12H10O2 B120660 4-Methyl-1-naphthoic acid CAS No. 4488-40-8

4-Methyl-1-naphthoic acid

Cat. No. B120660
CAS RN: 4488-40-8
M. Wt: 186.21 g/mol
InChI Key: SIVYRLBDAPKADZ-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthoic acid is a derivative of naphthoic acid . It is known for its antidote activity against urea and other herbicides .


Synthesis Analysis

4-Methyl-1-naphthoic acid can be used to synthesize several compounds. Some of these include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1-naphthoic acid is C12H10O2 .


Chemical Reactions Analysis

4-Methyl-1-naphthoic acid can be used in the synthesis of several compounds. These include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .


Physical And Chemical Properties Analysis

4-Methyl-1-naphthoic acid has a molecular weight of 186.21 g/mol. It has a density of 1.2±0.1 g/cm³, a boiling point of 387.4±11.0 °C at 760 mmHg, and a flash point of 174.0±13.9 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Indole Derivatives

4-Methyl-1-naphthoic acid: is utilized in the synthesis of various indole derivatives, such as 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole , also known as JWH-148 . These compounds are significant in medicinal chemistry due to their potential pharmacological activities.

Production of Naphthylcarbinol

The acid serves as a precursor in the production of 4-methyl-1-naphthylcarbinol . This alcohol derivative finds its use in the creation of fragrances and as an intermediate in organic synthesis.

Esterification to Form Dioxanyl Naphthoate

4-Methyl-1-naphthoic acid: can be esterified to produce 1,4-dioxan-2-yl 4-methyl-1-naphthoate . This ester could be explored for its potential applications in polymer chemistry and material sciences.

Antidote Activity Against Herbicides

Naphthalenecarboxylic acid derivatives, including 4-Methyl-1-naphthoic acid , are known for their antidote activity against urea and other herbicides . They can be used to mitigate the toxic effects of herbicides on non-target plants.

Proteomics Research

This compound is also a product for proteomics research, where it may be involved in the study of protein expression and function .

Cross-Dehydrogenative Coupling Esterification

4-Methyl-1-naphthoic acid: is used in iron-catalyzed cross-dehydrogenative coupling esterification of unactive C(sp3)-H bonds with carboxylic acids. This reaction is valuable for synthesizing α-acyloxy ethers, which have diverse applications in organic synthesis .

Organic Building Blocks

As an organic building block, 4-Methyl-1-naphthoic acid is essential in various synthetic pathways. It’s a versatile reagent that can lead to the formation of numerous organic compounds .

Research in Material Sciences

Due to its chemical properties, 4-Methyl-1-naphthoic acid can be used in material sciences research, particularly in the development of new materials with specific optical or electrical properties .

Safety And Hazards

Safety data sheets indicate that 4-Methyl-1-naphthoic acid may cause skin and eye irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

4-methylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVYRLBDAPKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196329
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-naphthoic acid

CAS RN

4488-40-8
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-naphthoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 4-methyl-1-naphthoic acid when administered to rats?

A2: While not directly addressed in the provided research on azinomycin, a study investigating the metabolism of 1,4-dimethylnaphthalene in rats offers insights into the potential metabolic fate of 4-methyl-1-naphthoic acid. [] The study identified 4-methyl-1-naphthoic acid as a metabolite of 1,4-dimethylnaphthalene, suggesting that the compound can be generated through metabolic processes in vivo. [] This highlights the potential for 4-methyl-1-naphthoic acid to be further metabolized within biological systems.

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